Cas no 21872-88-8 (6-aminoquinoline-3-carboxylic acid)
6-aminoquinoline-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-Quinolinecarboxylicacid, 6-amino-
- 6-AMINOQUINOLINE-3-CARBOXYLIC ACID
- 3-Quinolinecarboxylicacid,6-amino-(8CI)
- 6-Amino-< 3> chinolyl-carbonsaeure
- 6-amino-quinoline-3-carboxylic acid
- AG-E-59706
- CTK1A0993
- WAA87288
- 21872-88-8
- AKOS023411683
- AS-41417
- AMY26319
- CS-0197020
- SB68455
- DTXSID40666422
- 6-AMINOQUINOLINE-3-CARBOXYLICACID
- MFCD18377741
- DB-271904
- 3-QUINOLINECARBOXYLIC ACID, 6-AMINO-
- 6-aminoquinoline-3-carboxylic acid
-
- MDL: MFCD18377741
- Inchi: 1S/C10H8N2O2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,11H2,(H,13,14)
- InChI Key: PGDNKBDGDCLWKF-UHFFFAOYSA-N
- SMILES: OC(C1=CN=C2C=CC(=CC2=C1)N)=O
Computed Properties
- Exact Mass: 188.05864
- Monoisotopic Mass: 188.059
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 232
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 76.2A^2
Experimental Properties
- PSA: 76.21
6-aminoquinoline-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM222998-1g |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 1g |
$701 | 2021-08-04 | |
| Alichem | A189006855-250mg |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 250mg |
$297.00 | 2023-09-02 | |
| Alichem | A189006855-1g |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 1g |
$825.00 | 2023-09-02 | |
| Alichem | A189006855-5g |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 5g |
$2250.00 | 2023-09-02 | |
| Chemenu | CM222998-250mg |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 250mg |
$374 | 2024-07-18 | |
| Chemenu | CM222998-1g |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 1g |
$932 | 2024-07-18 | |
| eNovation Chemicals LLC | D256888-1g |
6-aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 1g |
$767 | 2024-05-24 | |
| eNovation Chemicals LLC | D256888-5g |
6-aminoquinoline-3-carboxylic acid |
21872-88-8 | 95% | 5g |
$2145 | 2024-05-24 | |
| abcr | AB448039-250 mg |
6-Aminoquinoline-3-carboxylic acid; . |
21872-88-8 | 250mg |
€529.30 | 2023-06-15 | ||
| abcr | AB448039-1 g |
6-Aminoquinoline-3-carboxylic acid |
21872-88-8 | 1g |
€1,133.00 | 2023-02-02 |
6-aminoquinoline-3-carboxylic acid Suppliers
6-aminoquinoline-3-carboxylic acid Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 6-aminoquinoline-3-carboxylic acid
Introduction to 6-aminoquinoline-3-carboxylic acid (CAS No. 21872-88-8)
6-aminoquinoline-3-carboxylic acid, with the chemical identifier CAS No. 21872-88-8, is a significant compound in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic organic molecule belongs to the quinoline family, which has long been recognized for its diverse biological activities and therapeutic potential. The presence of both an amino group and a carboxylic acid moiety in its structure imparts unique reactivity and functionality, making it a valuable scaffold for drug design and development.
The quinoline scaffold has a rich history in medicinal chemistry, with several well-known drugs derived from this core structure. Among these, antimalarial agents like chloroquine and mefloquine have been instrumental in combating parasitic infections. The introduction of 6-aminoquinoline-3-carboxylic acid into research has expanded the pharmacological toolkit available to scientists, particularly in the quest for novel treatments against resistant strains of pathogens.
Recent advancements in synthetic chemistry have enabled more efficient and scalable production methods for 6-aminoquinoline-3-carboxylic acid, facilitating its incorporation into various drug discovery programs. The compound's ability to undergo further functionalization makes it a versatile intermediate in the synthesis of more complex molecules. This flexibility has been exploited in the development of inhibitors targeting bacterial enzymes and viral proteases, highlighting its importance in addressing emerging infectious diseases.
In the realm of academic research, 6-aminoquinoline-3-carboxylic acid has been studied for its potential role in modulating immune responses. Preliminary studies suggest that derivatives of this compound may interact with immune receptors, potentially leading to new therapies for autoimmune disorders and chronic inflammation. The carboxylic acid group provides a site for conjugation with other bioactive molecules, enabling the design of targeted immunomodulatory agents.
The pharmacokinetic properties of 6-aminoquinoline-3-carboxylic acid are also of considerable interest. Research indicates that modifications to its structure can influence its solubility, bioavailability, and metabolic stability. These factors are critical in determining the compound's efficacy and safety profile when used in clinical settings. By optimizing these properties, scientists aim to develop formulations that enhance therapeutic outcomes while minimizing side effects.
One particularly promising area of investigation involves the use of 6-aminoquinoline-3-carboxylic acid as a precursor for antiviral agents. Quinoline derivatives have shown activity against a range of viruses, including HIV and hepatitis C. The amino group in 6-aminoquinoline-3-carboxylic acid allows for the introduction of functional groups that can specifically target viral proteases or integrases, disrupting critical steps in the viral life cycle. Such targeted inhibition represents a cornerstone of modern antiviral drug development.
The compound's structural similarity to known bioactive molecules has also spurred interest in its role as a chelating agent. Transition metal complexes derived from 6-aminoquinoline-3-carboxylic acid have been explored for their potential in cancer therapy. By forming stable complexes with metals like platinum or ruthenium, these derivatives can exhibit cytotoxic effects against tumor cells. This approach leverages the ability of metallo-drugs to induce DNA damage and inhibit cell proliferation, offering a novel strategy in oncology.
In conclusion, 6-aminoquinoline-3-carboxylic acid (CAS No. 21872-88-8) represents a multifaceted compound with significant potential across multiple therapeutic areas. Its unique structural features and reactivity make it a valuable building block for drug discovery, while its biological activities continue to be explored through cutting-edge research. As synthetic methodologies evolve and our understanding of disease mechanisms deepens, compounds like 6-aminoquinoline-3-carboxylic acid are poised to play an increasingly important role in shaping the future of medicine.
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